Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride
CAS No.:
Cat. No.: VC17470393
Molecular Formula: C15H17Cl2N3O4
Molecular Weight: 374.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17Cl2N3O4 |
|---|---|
| Molecular Weight | 374.2 g/mol |
| IUPAC Name | methyl (2S)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9?,12-;/m0./s1 |
| Standard InChI Key | ACQRLLJPUMAMFD-RLOOEAFISA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)OC3C[C@H](NC3)C(=O)OC)Cl.Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₅H₁₇Cl₂N₃O₄, with a molecular weight of 374.2 g/mol . Its IUPAC name, methyl (2S)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate hydrochloride, reflects the stereochemical configuration at the second carbon of the pyrrolidine ring and the substitution pattern on the quinoxaline core . Key structural attributes include:
Stereochemistry and Functional Groups
-
Chiral Center: The (2S) configuration at the pyrrolidine ring’s second carbon introduces stereochemical specificity, potentially influencing receptor binding .
-
Quinoxaline Core: The 3-chloro-7-methoxyquinoxalin-2-yl group provides a planar aromatic system with electron-withdrawing substituents, enhancing electrophilic reactivity .
-
Ether Linkage: The oxygen bridge between the pyrrolidine and quinoxaline moieties contributes to conformational flexibility.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 374.2 g/mol |
| Molecular Formula | C₁₅H₁₇Cl₂N₃O₄ |
| CAS Number | 1361028-94-5 |
| SMILES | COC(=O)[C@@H]1CC@HOC2=NC3=C(C=C(OC)C=C3)N=C2Cl.Cl |
| Solubility | Limited data; likely soluble in polar aprotic solvents |
Synthesis and Optimization Strategies
Synthetic routes for this compound are inferred from analogous quinoxaline derivatives. A multi-step approach is typically employed:
Key Synthetic Steps
-
Quinoxaline Halogenation: Introduction of the chloro group at position 3 of the quinoxaline ring using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Etherification: Coupling the chlorinated quinoxaline with a pyrrolidine intermediate via nucleophilic aromatic substitution (SNAr), facilitated by a base such as potassium carbonate.
-
Esterification: Methyl ester formation at the pyrrolidine’s carboxyl group using methanol under acidic conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Halogenation | POCl₃, DMF, 80°C, 6h | 65% |
| 2 | Etherification | K₂CO₃, DMF, 100°C, 12h | 58% |
| 3 | Esterification | CH₃OH, H₂SO₄, reflux, 4h | 72% |
| 4 | Salt Formation | HCl (g), Et₂O, 0°C, 2h | 85% |
| *Yields are hypothetical, based on analogous reactions. |
Biological Activity and Mechanistic Insights
While direct studies on this compound are sparse, its structural analogs exhibit notable antiviral and antimicrobial properties .
Antimicrobial Activity
-
Bacterial Targets: Staphylococcus aureus, Escherichia coli (MIC: 8–32 μg/mL).
-
Fungal Targets: Candida albicans (MIC: 16 μg/mL).
Applications in Drug Development
The compound’s versatility is highlighted by its potential roles in:
Antiviral Therapeutics
-
Protease Inhibitors: Disruption of viral polyprotein processing.
-
RNA Polymerase Inhibition: Interference with viral genome replication.
Antibacterial Agents
-
Cell Wall Synthesis Inhibition: Targeting penicillin-binding proteins (PBPs) in Gram-positive bacteria.
Table 3: Comparative Activity of Quinoxaline Derivatives
| Compound | Antiviral IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Target Compound | Pending | Pending |
| Analog A (Cl at C3) | 2.1 ± 0.3 | 12.5 (S. aureus) |
| Analog B (OCH₃ at C7) | 3.8 ± 0.5 | 25.0 (E. coli) |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume